REACTION_CXSMILES
|
[Br:1]Br.[Al+3].[Cl-].[Cl-].[Cl-].[CH3:7][C:8]1([CH3:18])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10](=[O:17])[CH2:9]1>>[Br:1][C:13]1[CH:12]=[C:11]2[C:16]([C:8]([CH3:18])([CH3:7])[CH2:9][C:10]2=[O:17])=[CH:15][CH:14]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC1(CC(C2=CC=CC=C12)=O)C
|
Name
|
ethyl acetate hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at same temperature for 40-45 min
|
Duration
|
42.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
The reaction mass was quenched with crushed ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
The organic part was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified by column chromatography (silica gel, 10% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(CC(C2=C1)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |